5-Hydroxy-2-aminotetralin is an organic compound that belongs to the class of aminotetralins, which are characterized by a tetralin structure with amino and hydroxyl functional groups. This compound has garnered attention due to its potential biological activities, particularly as a dopamine receptor agonist, making it a subject of interest in pharmacological research.
The compound is typically synthesized from tetralin derivatives through various chemical reactions, including hydroxylation and amination. Its chemical structure allows for further modifications, making it a versatile building block in organic synthesis and medicinal chemistry.
5-Hydroxy-2-aminotetralin can be classified into several categories:
The synthesis of 5-hydroxy-2-aminotetralin typically involves two key steps:
Industrial production often utilizes optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield. Continuous flow reactors may be employed for large-scale synthesis to enhance efficiency and reduce reaction times.
5-Hydroxy-2-aminotetralin features a fused bicyclic structure typical of tetralins, with the following characteristics:
The compound's structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement of atoms.
5-Hydroxy-2-aminotetralin can undergo several chemical transformations:
The choice of reagents and reaction conditions is critical for achieving desired outcomes in these transformations, with varying temperatures and solvents influencing reaction pathways.
5-Hydroxy-2-aminotetralin acts primarily as a dopamine receptor agonist, particularly targeting D2 dopamine receptors. The mechanism involves binding to these receptors, mimicking dopamine's effects, which influences various dopaminergic processes such as movement regulation, reward pathways, and motivation .
Upon binding to D2 receptors, this compound triggers downstream signaling pathways that are crucial for neurotransmission in the central nervous system. This interaction has implications for treating disorders like Parkinson's disease and schizophrenia.
Relevant data regarding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggest moderate bioavailability with potential therapeutic applications .
5-Hydroxy-2-aminotetralin has several scientific uses:
5-Hydroxy-2-aminotetralin (chemical formula: C₁₀H₁₃NO, CAS: 94425-22-6) features a fused tetrahydronaphthalene scaffold with amine (-NH₂) and phenol (-OH) functional groups at the C2 and C5 positions, respectively [1]. This core structure exhibits planar chirality at C2, where the (S)-enantiomer demonstrates significant biological activity as a dopamine receptor agonist, while the (R)-enantiomer acts as a weak antagonist [3]. The phenol group enables hydrogen bonding (e.g., with Ser5.42 in 5-HT₁ receptors), while the amine group facilitates protonation and salt formation critical for receptor interaction [4].
Conformational studies reveal that the tetralin ring adopts a half-chair configuration, with the C2 substituent equatorial. Methylation at C3 alters bioactivity dramatically: the (2R,3S)-5-hydroxy-3-methyl derivative exhibits high dopamine D₂ receptor potency, whereas other stereoisomers are inactive [9]. This sensitivity arises because C3 substitution modulates the tetralin inversion angle (φ) and nitrogen electron-pair orientation (τₙ), parameters governing receptor fit [9].
Table 1: Impact of Structural Modifications on Receptor Binding
Compound | Modification | Dopamine D₂ Affinity (IC₅₀) | Key Conformational Effect |
---|---|---|---|
5-OH-DPAT | None | High (reference) | Optimal φ and τₙ |
(2R,3S)-3-Methyl-5-OH-DPAT | C3 α-methyl | 6.95 nM [2] | Maintains active conformation |
(2S,3R)-3-Methyl-5-OH-DPAT | C3 β-methyl | >1,000 nM [9] | Distorts φ, disrupts receptor alignment |
8-OH-DPAT | OH at C8 | Inactive at D₂ [7] | Shifts pharmacophore orientation |
Log P values for derivatives range from 1.60 (fluoropentyl analog) to 3.55 (di-n-propyl analog), influencing blood-brain barrier permeability [2] [3].
Tetralin Ring Construction: The primary route involves Bischler-Napieralski cyclization. 2-(3-Hydroxyphenyl)ethylamine is acylated with chloroacetyl chloride, followed by cyclization via POCl₃ to form the 3,4-dihydroisoquinoline intermediate. Reduction (NaBH₄) yields racemic 5-methoxy-2-aminotetralin, and demethylation (BBr₃) provides the 5-hydroxy scaffold [5] [8].
N-Functionalization: Alkylation at nitrogen employs halogenated precursors under basic conditions (K₂CO₃) [6] [8]. Key strategies include:
C5 Modification: Electrophilic aromatic substitution is inefficient due to amine directing effects. Alternative routes include:
Table 2: Key Radiolabeled 5-Hydroxy-2-aminotetralin Derivatives
Radiotracer | Radionuclide | Synthetic Route | Application |
---|---|---|---|
¹⁸F-5-OH-FPPAT | ¹⁸F | N-alkylation with ⁵⁻¹⁸F-fluoropentyl iodide | D₂/D₃ receptor PET imaging [5] |
¹¹C-5-OH-DPAT | ¹¹C | N-alkylation with ¹¹CH₃I | Dopamine agonist studies [2] |
¹⁸F-N-fluoropropyl-N-(aryl) analogs | ¹⁸F | Microwave-assisted N-alkylation | D₂ binding assays (low selectivity) [6] |
Chiral Resolution: Manufacturing (S)-5-hydroxy-2-aminotetralin derivatives (e.g., rotigotine) employs enzymatic or chemical resolution. The patent EP2585428B1 details tartrate salt formation: racemic 5-methoxy-2-aminotetralin reacts with (2-thienyl)ethyl bromide, then undergoes L-tartaric acid crystallization in ethanol/water to isolate the (S)-isomer (ee >99.5%) [8]. Demethylation with BBr₃ yields the active pharmaceutical ingredient (API).
Process Optimization:
Impurity Control: Rotigotine synthesis generates "Rotigotine Impurity 23" (5-hydroxy-2-aminotetralin), managed via:
Table 3: Industrial Resolution Methods for (S)-5-Hydroxy-2-aminotetralins
Method | Conditions | Efficiency | Limitations |
---|---|---|---|
L-Tartaric Acid Salt Formation | Ethanol/water, 5°C, 12 h | 99.5% ee, 40% yield [8] | Moderate yield due to solubility |
Enzymatic Kinetic Resolution | Lipase-catalyzed acylation | >98% ee, 48% yield | High enzyme cost |
Catalytic Hydrogenation | Pd/(R)-BINAP, H₂ (50 psi) | 95% ee, 90% yield | Sensitivity to oxygen and moisture |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: